molecular formula C33H34N4O3 B11931747 2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

Cat. No.: B11931747
M. Wt: 534.6 g/mol
InChI Key: DADASRPKWOGKCU-UHFFFAOYSA-N
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Description

2’-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1’-cyclopropane]-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1’-cyclopropane]-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core indazole and indole structures, followed by the introduction of the spirocyclopropane and methoxy groups. The final step involves the attachment of the dimethylmorpholinylmethylphenyl group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2’-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1’-cyclopropane]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: Its properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2’-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1’-cyclopropane]-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1’-cyclopropane]-2-one apart from similar compounds is its spirocyclopropane structure, which imparts unique chemical and physical properties. This feature can influence the compound’s reactivity, stability, and potential biological activity, making it a distinctive subject for research and application.

Properties

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)

InChI Key

DADASRPKWOGKCU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O

Origin of Product

United States

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